1-(Fluoromethyl)pyrazole
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Overview
Description
1-(Fluoromethyl)pyrazole is an organic compound with the molecular formula C₄H₅FN₂. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluoromethyl group at the 1-position of the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Fluoromethyl)pyrazole typically involves the introduction of a fluoromethyl group into the pyrazole ring. One common method is the nucleophilic substitution reaction, where a halogenated pyrazole derivative reacts with a fluorinating agent. For example, the reaction of 1-chloromethylpyrazole with potassium fluoride in the presence of a suitable solvent can yield this compound .
Another approach involves the use of fluorinated building blocks. For instance, the condensation of fluorinated hydrazines with appropriate carbonyl compounds can lead to the formation of fluoromethyl-substituted pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Fluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the fluoromethyl group to other functional groups.
Substitution: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the fluoromethyl group in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
1-(Fluoromethyl)pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole: Similar structure but lacks the fluorine atom.
1-(Chloromethyl)pyrazole: Contains a chloromethyl group instead of a fluoromethyl group.
1-(Bromomethyl)pyrazole: Contains a bromomethyl group instead of a fluoromethyl group.
Uniqueness
1-(Fluoromethyl)pyrazole is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable tool in research and industry .
Properties
IUPAC Name |
1-(fluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2/c5-4-7-3-1-2-6-7/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVWHWVFMFLPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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